ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a complex organic compound with the molecular formula C25H18O7 It is known for its unique structure, which includes a chromenone core and benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the chromenone moiety through a series of condensation reactions involving benzoyl chloride and appropriate chromenone derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate exerts its effects involves interactions with various molecular targets and pathways. For example, its chromenone core can interact with enzymes and receptors, modulating their activity. The benzoyloxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be compared to other chromenone derivatives and benzoyloxy compounds. Similar compounds include:
Ethyl 4-(4-oxochromen-3-yl)benzoate: Lacks the benzoyloxy group, resulting in different chemical properties and reactivity.
7-Benzoyloxy-4-oxochromen-3-yl acetate: Has an acetate group instead of the ethyl ester, affecting its solubility and reactivity.
4-Hydroxy-7-benzoyloxychromen-3-one: Contains a hydroxy group, which can participate in additional hydrogen bonding and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLIVGKODUQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.